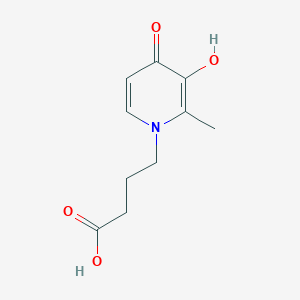
4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid is a synthetic organic compound that features a pyridine ring substituted with hydroxy, methyl, and oxo groups, along with a butanoic acid side chain. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting from simple precursors like acetaldehyde and ammonia, the pyridine ring can be constructed through cyclization reactions.
Substitution Reactions: Introduction of hydroxy, methyl, and oxo groups onto the pyridine ring using reagents like hydroxylamine, methyl iodide, and oxidizing agents.
Side Chain Addition: The butanoic acid side chain can be attached through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of oxo groups to hydroxy groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups on the pyridine ring using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methyl iodide, hydroxylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxo group may yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Pathway Modulation: Affecting metabolic or signaling pathways to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-methylpyridine: Lacks the butanoic acid side chain.
4-Oxo-2-methylpyridine: Lacks the hydroxy group.
4-(3-Hydroxy-2-methylpyridin-1(4H)-yl)butanoic acid: Lacks the oxo group.
Uniqueness
4-(3-Hydroxy-2-methyl-4-oxopyridin-1(4H)-yl)butanoic acid is unique due to its specific combination of functional groups and side chain, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
137528-47-3 |
|---|---|
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
4-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)butanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-7-10(15)8(12)4-6-11(7)5-2-3-9(13)14/h4,6,15H,2-3,5H2,1H3,(H,13,14) |
Clave InChI |
KVNJCEWZEMPXTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=CN1CCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


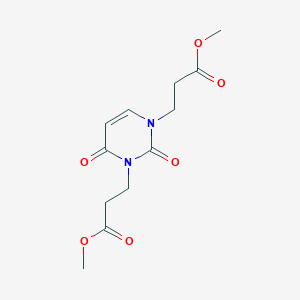
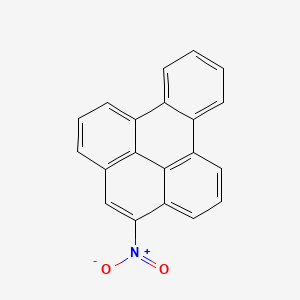
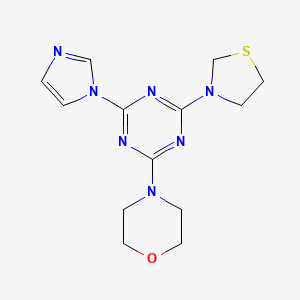
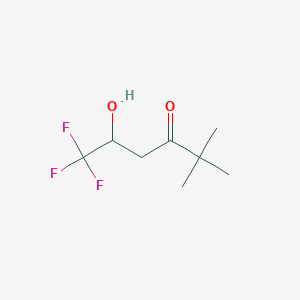
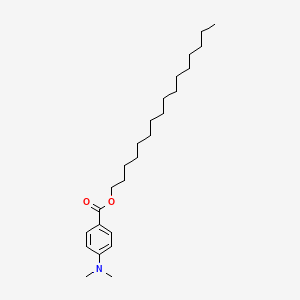

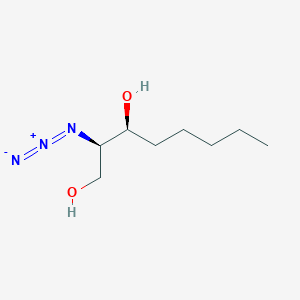

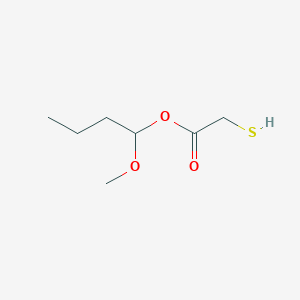
![3H-Pyrrolo[2,3-b]pyridin-3-one, 6-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14277355.png)
silane](/img/structure/B14277367.png)
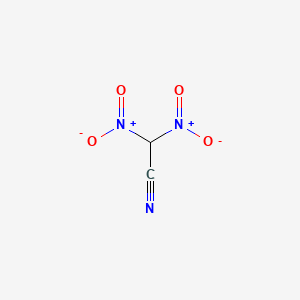
![2,4-Di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14277371.png)

